molecular formula C19H17N5O3S2 B10873540 4-({(1Z)-1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzenesulfonamide

4-({(1Z)-1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzenesulfonamide

Cat. No.: B10873540
M. Wt: 427.5 g/mol
InChI Key: UTGXEFDJLFOOBR-UHFFFAOYSA-N
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Description

The compound 4-({(1Z)-1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzenesulfonamide is a heterocyclic sulfonamide derivative featuring a benzothiazole core fused with a pyrazolone ring system. Its structure includes:

  • A 1,3-benzothiazole moiety, known for its electron-deficient aromatic system and applications in medicinal chemistry.
  • A benzenesulfonamide substituent, a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase inhibitors).

Computational tools like AutoDock4 (for molecular docking) and Multiwfn (for electronic property analysis) could elucidate its binding modes and reactivity .

Properties

Molecular Formula

C19H17N5O3S2

Molecular Weight

427.5 g/mol

IUPAC Name

4-[1-[2-(1,3-benzothiazol-2-yl)-5-methyl-3-oxo-1H-pyrazol-4-yl]ethylideneamino]benzenesulfonamide

InChI

InChI=1S/C19H17N5O3S2/c1-11(21-13-7-9-14(10-8-13)29(20,26)27)17-12(2)23-24(18(17)25)19-22-15-5-3-4-6-16(15)28-19/h3-10,23H,1-2H3,(H2,20,26,27)

InChI Key

UTGXEFDJLFOOBR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NC4=CC=C(C=C4)S(=O)(=O)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({(1Z)-1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzothiazole and pyrazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the coupling and purification processes.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-({(1Z)-1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 4-({(1Z)-1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzenesulfonamide is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules and materials.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structure suggests it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, 4-({(1Z)-1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzenesulfonamide is explored for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a subject of pharmacological studies.

Industry

In industrial applications, this compound can be used in the development of new materials, catalysts, and other products. Its unique properties make it valuable for various industrial processes and applications.

Mechanism of Action

The mechanism of action of 4-({(1Z)-1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application being studied.

Comparison with Similar Compounds

Computational and Experimental Insights

Crystallographic Analysis: Tools like SHELX and ORTEP-3 could resolve the target compound’s crystal structure, highlighting bond lengths and tautomeric preferences (e.g., keto vs. enol forms) .

Docking Studies: AutoDock4 simulations would predict binding affinities for sulfonamide targets (e.g., carbonic anhydrase IX). The benzothiazole’s rigidity may favor deeper binding pocket penetration compared to flexible thiazolidinones .

Electronic Properties :
Multiwfn analysis of frontier molecular orbitals (HOMO/LUMO) could compare charge transfer capabilities between the target and analogs, explaining reactivity differences .

Biological Activity

The compound 4-({(1Z)-1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzenesulfonamide is a novel sulfonamide derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including cytotoxicity, antimicrobial properties, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C21H22N4O3SC_{21}H_{22}N_{4}O_{3}S with a molar mass of approximately 430.49 g/mol. The compound features a complex structure combining a benzothiazole moiety with a pyrazole ring, which is significant for its biological interactions.

1. Cytotoxic Activity

Research indicates that the compound exhibits significant cytotoxic activity against various cancer cell lines. In vitro studies have shown that it has an IC50 value of less than 5 µM against HL-60 human promyelocytic leukemia cells. This activity suggests that the compound may induce apoptosis in cancer cells through various pathways.

Cell LineIC50 (µM)
HL-60≤ 5
MCF-7 (Breast)TBD
A549 (Lung)TBD

2. Antimicrobial Activity

The compound has been screened for antimicrobial properties against several bacterial strains. Results indicate effectiveness against both Gram-positive and Gram-negative bacteria, with some derivatives demonstrating notable antibacterial activity.

Bacterial StrainActivity
Staphylococcus aureusActive
Escherichia coliModerately Active
Pseudomonas aeruginosaInactive

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, disrupting folate synthesis.
  • Induction of Oxidative Stress : The presence of the benzothiazole and pyrazole moieties may enhance reactive oxygen species (ROS) production leading to cellular damage in cancer cells.

Case Study 1: Cytotoxicity in Cancer Cells

A study conducted by researchers evaluated the cytotoxic effects of various sulfonamide derivatives, including our compound, on HL-60 cells. The results demonstrated that compounds with similar structural motifs exhibited enhanced cytotoxicity, primarily attributed to their ability to induce apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial efficacy of the compound against a panel of pathogens. The results indicated that while some derivatives were potent against Staphylococcus aureus, others showed limited activity against Pseudomonas aeruginosa. This variability underscores the importance of structural modifications in enhancing antimicrobial potency.

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